1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride
Description
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a chemical compound with a unique structure that combines a fluoroethyl group, a methoxyphenyl group, and a pyrazolamine core
Properties
Molecular Formula |
C14H19ClFN3O |
|---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H18FN3O.ClH/c1-11-10-18(8-7-15)17-14(11)16-9-12-3-5-13(19-2)6-4-12;/h3-6,10H,7-9H2,1-2H3,(H,16,17);1H |
InChI Key |
AJUWDWZSMUFYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)OC)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the fluoroethyl group: This step often involves the use of fluoroethyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst.
Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the fluoroethyl group.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxyphenyl group may contribute to its overall stability and bioavailability. The pyrazolamine core is crucial for its biological activity, potentially interacting with various signaling pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride
- 1-(2-bromoethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride
- 1-(2-iodoethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride
Uniqueness
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical and biological properties. The fluoroethyl group can enhance the compound’s metabolic stability and binding affinity, making it a valuable compound for various applications.
Biological Activity
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a synthetic compound characterized by a pyrazole core, which includes a fluoroethyl group and a methoxyphenyl moiety. This unique structure contributes to its biological activity and potential therapeutic applications, particularly in oncology and neurology.
- Molecular Formula : C14H19ClFN3O
- Molecular Weight : Approximately 299.77 g/mol
- Structure : The compound features a five-membered pyrazole ring, a fluoroethyl group, and a para-methoxyphenyl substituent, enhancing its lipophilicity and biological interactions.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. The presence of fluorine in the fluoroethyl group may enhance binding affinity to certain receptors or enzymes. Preliminary studies have indicated potential pharmacological properties, including:
- Anti-inflammatory activity : The compound may modulate inflammatory pathways.
- Anticancer effects : It has been explored for its ability to target cancer cell signaling pathways.
Biological Activity Overview
Research indicates that this compound acts as a biochemical probe for studying enzyme interactions. Its structural features facilitate binding to specific enzymes or receptors, potentially modulating their activity.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Potential modulation of inflammatory pathways. |
| Anticancer | Targeting specific cancer cell signaling pathways. |
| Enzyme Interaction | Acts as a biochemical probe for studying enzyme interactions. |
Case Studies and Research Findings
- Enzyme Inhibition Studies :
-
In vitro Studies :
- Preliminary in vitro assays have shown that the compound exhibits significant inhibitory activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
-
Pharmacokinetic Properties :
- The hydrochloride salt form enhances solubility, making it suitable for various applications in medicinal chemistry and pharmacology. Its bioavailability is likely improved due to the presence of the methoxyphenyl group, which stabilizes the compound in physiological environments.
Future Directions
Further research is required to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Future studies should focus on:
- Expanded In vivo Testing : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To understand the specific pathways affected by this compound.
- Optimization of Chemical Structure : To enhance potency and selectivity towards desired biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
